

ST1936 Oxalate: A Technical Guide for Studying Learning and Memory Processes

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Compound of Interest

Compound Name: ST1936 oxalate

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Abstract

ST1936 oxalate is a potent and selective agonist for the serotonin 6 (5-HT6) receptor, a target of significant interest in the field of cognitive neuroscience. The 5-HT6 receptor is predominantly expressed in brain regions critical for learning and memory, including the hippocampus and prefrontal cortex. Modulation of 5-HT6 receptor activity has been shown to influence cholinergic and glutamatergic neurotransmission, key pathways in cognitive processes. This technical guide provides an in-depth overview of **ST1936 oxalate**, including its pharmacological profile, its effects on neurotransmitter systems, and detailed protocols for its use in preclinical models of learning and memory. The information presented herein is intended to equip researchers and drug development professionals with the necessary knowledge to effectively utilize **ST1936 oxalate** as a tool to investigate the role of the 5-HT6 receptor in cognitive function and to explore its potential as a therapeutic agent.

Introduction to ST1936 Oxalate

ST1936 oxalate is a high-affinity and selective agonist for the 5-HT6 serotonin receptor. Its selectivity for the 5-HT6 receptor over other serotonin receptor subtypes and other neurotransmitter receptors makes it a valuable pharmacological tool for elucidating the specific roles of this receptor in physiological and pathological processes, particularly those underlying learning and memory.

Pharmacological Profile

The affinity of ST1936 for various receptors is a critical aspect of its utility in research. Quantitative data on its binding affinity provides a clear understanding of its selectivity.

Receptor	Ki (nM)
Human 5-HT6	13
Human 5-HT7	168
Human 5-HT2B	245
Human α 2 Adrenergic	300

Table 1: Binding Affinities (Ki) of ST1936 for Human Receptors.

Mechanism of Action and Signaling Pathways

The cognitive-enhancing effects of 5-HT6 receptor agonists like ST1936 are believed to be mediated through the modulation of several downstream signaling cascades within neurons. Activation of the 5-HT6 receptor, a Gs-coupled protein, initiates a series of intracellular events that can impact neuronal plasticity, a cellular correlate of learning and memory.

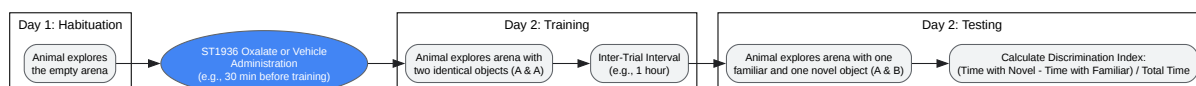
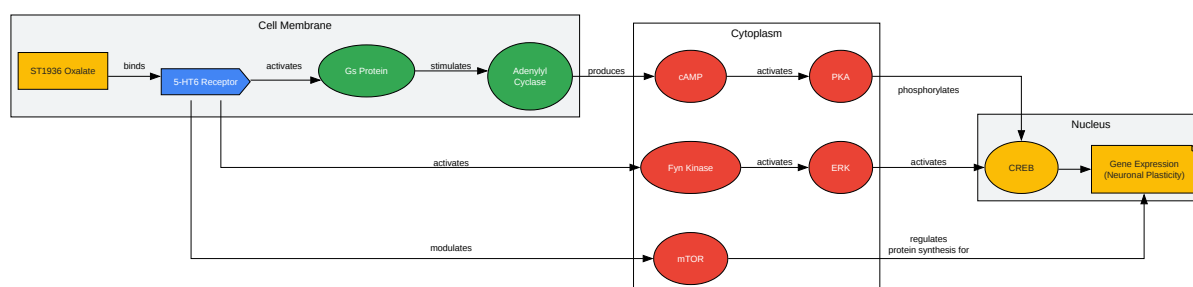
Primary Signaling Cascade

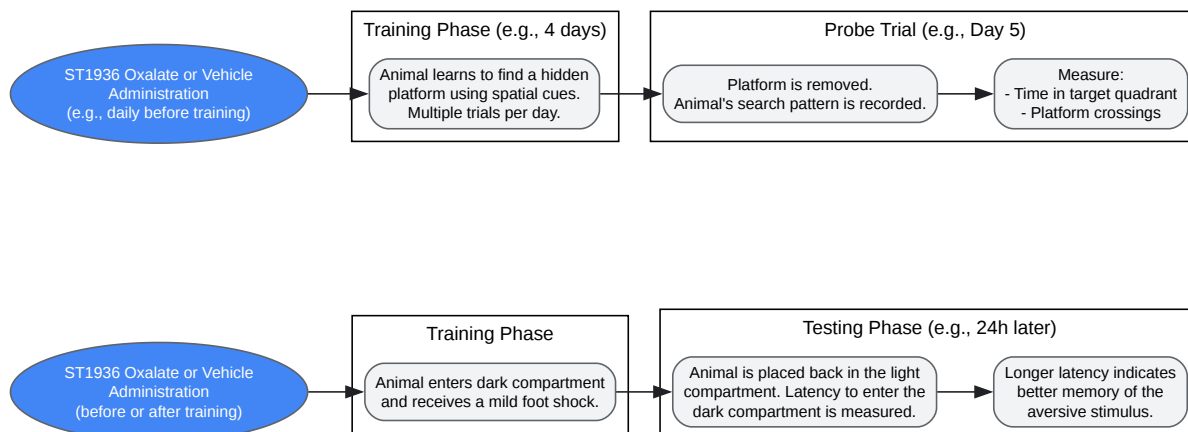
Upon binding of ST1936 to the 5-HT6 receptor, the alpha subunit of the Gs protein is activated, leading to the stimulation of adenylyl cyclase. This enzyme then catalyzes the conversion of ATP to cyclic AMP (cAMP). Increased intracellular cAMP levels activate Protein Kinase A (PKA), which in turn can phosphorylate various downstream targets, including transcription factors like CREB (cAMP response element-binding protein), ultimately leading to changes in gene expression that are crucial for long-term memory formation.

Modulation of Fyn Kinase, ERK, and mTOR Pathways

Research on 5-HT6 receptor signaling has also implicated other important pathways involved in synaptic plasticity and memory consolidation. Activation of the 5-HT6 receptor can lead to the phosphorylation and activation of Fyn kinase, a member of the Src family of tyrosine kinases. Fyn kinase can then influence the Extracellular signal-regulated kinase (ERK) pathway. The

ERK pathway is a critical regulator of synaptic plasticity and memory. Furthermore, the mammalian target of rapamycin (mTOR) pathway, another key regulator of protein synthesis and cell growth, has also been shown to be modulated by 5-HT₆ receptor activity. The interplay of these pathways contributes to the complex effects of 5-HT₆ receptor agonists on cognitive function.





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